3,4-Dimethylpent-4-en-2-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H14O |
|---|---|
Molecular Weight |
114.19 g/mol |
IUPAC Name |
3,4-dimethylpent-4-en-2-ol |
InChI |
InChI=1S/C7H14O/c1-5(2)6(3)7(4)8/h6-8H,1H2,2-4H3 |
InChI Key |
DWYATCNTXOUFFG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C)O)C(=C)C |
Origin of Product |
United States |
Sophisticated Synthetic Methodologies for 3,4 Dimethylpent 4 En 2 Ol and Its Chiral Variants
Stereoselective and Enantioselective Synthesis of 3,4-Dimethylpent-4-en-2-ol
Achieving control over the absolute and relative stereochemistry at the C2 and C3 positions is critical for the application of this compound in asymmetric synthesis. This section explores methods designed to produce specific chiral variants of the molecule.
Catalytic Asymmetric Approaches to this compound
Direct catalytic asymmetric synthesis of this compound is challenging; however, powerful catalytic methods can be employed to construct key precursors with high enantioselectivity.
One of the most effective strategies for generating chiral homoallylic alcohols is the asymmetric crotylation of aldehydes. researchgate.netgoogle.com This method involves the addition of a crotylboronate reagent to an aldehyde in the presence of a chiral catalyst, often a Brønsted acid like a BINOL-derived phosphoric acid. google.com To synthesize a precursor to this compound, one could envision the asymmetric crotylation of acetaldehyde (B116499). The choice of catalyst and the geometry (E or Z) of the crotylboronate reagent dictate the diastereoselectivity (syn or anti) and enantioselectivity of the resulting homoallylic alcohol. researchgate.net
Another powerful tool is the Sharpless-Katsuki asymmetric epoxidation, which converts prochiral allylic alcohols into chiral 2,3-epoxyalcohols with very high enantioselectivity (often >90% ee). wikipedia.orgorganicreactions.orgtcichemicals.com While this reaction does not directly produce this compound, it can be used to create a chiral epoxide intermediate from a simpler achiral allylic alcohol. The stereochemistry of the epoxide is predictably controlled by the chirality of the diethyl tartrate (DET) ligand used with the titanium(IV) isopropoxide catalyst. tcichemicals.commdpi.com Subsequent regioselective ring-opening of the epoxide with an appropriate organometallic reagent can install the final methyl group to furnish the desired chiral diol, which can then be further manipulated.
Enzyme-Mediated Kinetic Resolution and Biocatalytic Pathways for this compound
Biocatalysis offers a highly selective and environmentally benign route to enantiomerically pure chiral alcohols. Kinetic resolution, where one enantiomer of a racemic mixture reacts faster than the other, is a common and effective strategy.
Lipase-Catalyzed Kinetic Resolution: Lipases are widely used enzymes that can enantioselectively acylate alcohols. mdpi.com In a typical kinetic resolution of racemic this compound, a lipase (B570770) such as Novozym 435 (Candida antarctica lipase B) is used to catalyze the transesterification with an acyl donor like vinyl acetate. ingentaconnect.comresearchgate.netbenthamdirect.com One enantiomer of the alcohol is preferentially acylated to form the corresponding ester, leaving the unreacted, slower-reacting enantiomer of the alcohol in high enantiomeric excess. This approach has been successfully applied to a wide range of structurally similar allylic alcohols, achieving excellent separation with enantiomeric excesses (ee) often exceeding 99%. researchgate.net
Dynamic Kinetic Resolution (DKR): A significant drawback of standard kinetic resolution is a maximum theoretical yield of 50% for a single enantiomer. Dynamic kinetic resolution (DKR) overcomes this limitation by combining the enzymatic resolution with an in-situ racemization of the slower-reacting enantiomer. mdpi.comacs.org For allylic alcohols, this is often achieved using a ruthenium complex that facilitates the racemization. acs.org This chemoenzymatic approach allows the racemic starting material to be converted into a single enantiomer of the product in theoretically up to 100% yield. mdpi.com
Ketoreductase-Catalyzed Reduction: An alternative biocatalytic route involves the asymmetric reduction of the corresponding prochiral ketone, 3,4-dimethylpent-4-en-2-one. Ketoreductases (KREDs) are enzymes that can reduce ketones to alcohols with high diastereo- and enantioselectivity. nih.govnih.gov By screening a library of KREDs, specific enzymes can be identified that produce a desired stereoisomer of this compound. Furthermore, if the ketone substrate racemizes at the α-carbon under the reaction conditions, a dynamic reductive kinetic resolution (DRKR) can be achieved, yielding a single diastereomer from a racemic ketone mixture with high stereoselectivity. rsc.orgacs.org
| Method | Enzyme/Catalyst | Substrate Type | Product | Key Feature |
| Kinetic Resolution | Lipase (e.g., Novozym 435) | Racemic Allylic Alcohol | Enantiopure Alcohol + Ester | High enantioselectivity (ee >99%) but max 50% yield for one enantiomer. researchgate.net |
| Dynamic Kinetic Resolution | Lipase + Ru-complex | Racemic Allylic Alcohol | Single Enantiomer of Ester | In-situ racemization allows for theoretical yields up to 100%. acs.org |
| Asymmetric Reduction | Ketoreductase (KRED) | Prochiral Ketone | Enantiopure Alcohol | Direct synthesis of a single stereoisomer from a prochiral precursor. nih.gov |
| Dynamic Reductive Kinetic Resolution | Ketoreductase (KRED) | Racemic Ketone | Single Diastereomer of Alcohol | Converts a racemic ketone into a single, highly pure diastereomer. rsc.org |
Diastereoselective Control in the Synthesis of this compound Derivatives
When synthesizing compounds with multiple stereocenters, controlling the relative stereochemistry (diastereoselectivity) is as important as controlling the absolute stereochemistry.
Substrate-Controlled Reductions: The reduction of the precursor ketone, 3,4-dimethylpent-4-en-2-one, can be influenced by the existing stereocenter at the C3 position. Reagent selection is crucial for controlling the formation of the new stereocenter at C2. For example, Luche reduction conditions (NaBH₄, CeCl₃), are known for the chemoselective 1,2-reduction of α,β-unsaturated ketones to allylic alcohols with varying degrees of diastereoselectivity depending on steric hindrance. rsc.org More complex hydride reagents can offer higher levels of diastereocontrol based on chelation or steric-approach models. bham.ac.uk
Lewis Acid Mediation: Lewis acids can play a significant role in controlling stereoselectivity in reactions involving allylic alcohols. They can coordinate to the hydroxyl group, influencing the conformation of the molecule and directing the approach of an incoming reagent to a specific face. researchgate.netrsc.org This has been demonstrated in various reactions, including cycloadditions and rearrangements, where the presence of a Lewis acid like zinc triflate (Zn(OTf)₂) or silver triflate (AgOTf) can dramatically improve or even reverse the diastereoselectivity of a reaction. rsc.orgresearchgate.net In reactions involving this compound, a Lewis acid could be used to direct subsequent transformations at the double bond with high diastereocontrol relative to the existing stereocenters.
Advanced Carbon-Carbon Bond Formation Strategies in this compound Synthesis
The construction of the carbon skeleton of this compound relies on key carbon-carbon bond-forming reactions. This section covers fundamental organometallic additions and aldol-type reactions used to assemble the framework.
Grignard and Organometallic Additions in this compound Framework Assembly
The Grignard reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds. aroonchande.com The synthesis of this compound is readily achieved through the 1,2-addition of an organometallic reagent to a suitable carbonyl precursor.
There are two primary disconnection approaches for this molecule using this method:
Addition to a Ketone: The reaction of isopropenylmagnesium bromide with acetaldehyde would form the C3-C4 bond and generate the target alcohol after an acidic workup.
Addition to an Aldehyde: The reaction of methylmagnesium bromide or methyllithium (B1224462) with 3-methylbut-2-enal would form the C2-C(OH) bond. researchgate.net
Organolithium reagents are generally more reactive than Grignard reagents and can also be used. tandfonline.com For α,β-unsaturated carbonyls like 3-methylbut-2-enal, controlling the regioselectivity between 1,2-addition (to the carbonyl) and 1,4-conjugate addition is critical. Hard nucleophiles like Grignard and organolithium reagents typically favor the desired 1,2-addition to yield the allylic alcohol. researchgate.netpressbooks.pub The use of additives like lithium bromide (LiBr) can further enhance the selectivity for 1,2-addition. researchgate.net
| Carbonyl Precursor | Organometallic Reagent | Bond Formed | Product |
| Acetaldehyde | Isopropenylmagnesium Bromide | C3 – C4 | This compound |
| 3-Methylbut-2-enal | Methylmagnesium Bromide | C2 – C(OH) | This compound |
| 3-Methylbut-2-enal | Methyllithium | C2 – C(OH) | This compound |
Aldol (B89426) Condensations and Related Reactions for this compound Precursors
The aldol reaction is another fundamental carbon-carbon bond-forming reaction that is essential for preparing the precursors to this compound, particularly the α,β-unsaturated ketone 3,4-dimethylpent-4-en-2-one. nih.govmagritek.com
A crossed-aldol condensation between acetone (B3395972) and isobutyraldehyde (B47883) (2-methylpropanal) under basic or acidic conditions can be used. masterorganicchemistry.com Initially, the enolate of acetone attacks isobutyraldehyde to form a β-hydroxy ketone. Subsequent acid- or base-catalyzed dehydration readily occurs to yield the conjugated α,β-unsaturated ketone, 3,4-dimethylpent-2-enone. A subsequent reaction, such as a Wittig reaction or another carbonyl addition, would be needed to install the terminal methylene (B1212753) group.
A more direct route involves the reaction of the enolate of acetone with methyl vinyl ketone. However, controlling polymerization and side reactions can be challenging. Modern variations of the aldol reaction, such as the Mukaiyama aldol reaction, offer milder conditions and greater control, which could be applied to construct advanced, stereochemically defined precursors. Tandem reaction sequences, such as a Rh(I)-catalyzed cycloaddition followed by an aldol condensation, highlight how these classical reactions are integrated into modern, efficient syntheses of complex structures. pku.edu.cn
Olefin Metathesis and Alkyne Functionalization in this compound Pathway Design
Olefin metathesis and alkyne functionalization represent powerful carbon-carbon bond-forming reactions that are central to modern organic synthesis. These methods offer strategic pathways to assemble the specific carbon skeleton of this compound.
Olefin Metathesis
Olefin cross-metathesis (CM) facilitates the exchange of alkylidene fragments between two different alkenes, catalyzed typically by ruthenium-based complexes like the Grubbs catalysts. scispace.combeilstein-journals.org This reaction is a convergent and atom-economical approach to constructing complex olefins from simpler, readily available starting materials. researchgate.net A hypothetical cross-metathesis route to a precursor of this compound could involve the reaction of 3-methyl-1-butene (B165623) with methyl vinyl ketone. The resulting enone, 3,4-dimethylpent-4-en-2-one, can then be selectively reduced to the target allylic alcohol. The success of such a reaction depends on the relative reactivity of the olefin partners and the choice of catalyst to minimize homodimerization and maximize the yield of the desired cross-product. acs.org
Alkyne Functionalization
The functionalization of alkynes provides a versatile entry to various molecular architectures, including tertiary alcohols. A plausible strategy for synthesizing this compound involves the nucleophilic addition of an organometallic reagent to a suitably substituted ketone precursor containing an alkyne. More directly, the reaction of a terminal alkyne with a ketone can be mediated by various catalysts. A convergent synthesis could involve the coupling of a terminal alkyne with an α-chloro boronic ester, which, after reductive coupling and in-situ oxidation, yields an allylic alcohol. dicp.ac.cn For the synthesis of this compound, a potential route involves the reaction of methylacetylene with 3-methyl-2-butanone (B44728) mediated by a suitable organometallic reagent, such as a Grignard or organolithium reagent, followed by an acidic workup to yield the tertiary alcohol. The development of catalytic asymmetric additions of vinyl nucleophiles to aldehydes and ketones is a key area of research for accessing chiral variants. scispace.comorganic-chemistry.org
| Methodology | Proposed Reactants | Key Intermediate/Product | Catalyst/Reagent Example |
|---|---|---|---|
| Olefin Cross-Metathesis | 3-Methyl-1-butene + Methyl vinyl ketone | 3,4-Dimethylpent-4-en-2-one | Grubbs II Catalyst (Ru-based) |
| Alkyne Functionalization | 3-Methyl-2-butanone + Vinylmagnesium bromide | This compound | Grignard Reaction |
Strategic Functional Group Interconversions and Modulations for this compound
The targeted synthesis of this compound can also be achieved through strategic functional group interconversions, starting from precursors that already contain the requisite carbon framework.
Selective Hydration
The selective hydration of a diene offers a direct route to an unsaturated alcohol. For the synthesis of this compound, a potential precursor is a "skipped diene" (a 1,4-diene) such as 2,3-dimethyl-1,4-pentadiene. The primary challenge in this approach is achieving high regioselectivity, as hydration can potentially occur at multiple positions. Acid-catalyzed hydration typically follows Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon of the double bond. However, controlling the reaction to selectively hydrate (B1144303) only one of the two double bonds in a non-conjugated diene without side reactions like cyclization or rearrangement is non-trivial and often requires specialized catalytic systems. rsc.orgacs.org
Hydroformylation
Hydroformylation, or the oxo process, involves the addition of a formyl group (–CHO) and a hydrogen atom across a double bond using carbon monoxide and hydrogen gas, typically with a rhodium or cobalt catalyst. acs.org This reaction can be applied to an olefin such as 2,3-dimethyl-1,3-pentadiene. The hydroformylation of this conjugated diene could lead to several isomeric aldehydes. Subsequent selective reduction of the aldehyde functional group would yield the corresponding alcohol. The regioselectivity of the hydroformylation step is crucial and can be influenced by the choice of metal catalyst and ligands. ethernet.edu.et Following the formation of the unsaturated aldehyde, a chemoselective reduction of the aldehyde in the presence of the alkene is required to furnish the target allylic alcohol.
| Methodology | Proposed Substrate | Intermediate | Key Transformation |
|---|---|---|---|
| Selective Hydration | 2,3-Dimethyl-1,4-pentadiene | N/A | Regioselective addition of H₂O |
| Hydroformylation-Reduction | 2,3-Dimethyl-1,3-pentadiene | Unsaturated aldehyde | 1. Addition of H₂/CO (Rh catalyst) 2. Selective reduction (e.g., NaBH₄) |
Reductive Transformations
One of the most direct and common methods for synthesizing an alcohol is the reduction of a corresponding carbonyl compound. In this case, this compound can be readily prepared by the selective reduction of 3,4-dimethylpent-4-en-2-one. nih.govsigmaaldrich.com This α,β-unsaturated ketone serves as a direct precursor. The chemoselective 1,2-reduction of the ketone to the allylic alcohol, without affecting the carbon-carbon double bond (1,4-reduction or conjugate addition), is critical. This can be achieved using various selective reducing agents.
| Substrate | Product | Reagent System | Reaction Type |
|---|---|---|---|
| 3,4-Dimethylpent-4-en-2-one | This compound | Sodium borohydride (B1222165) (NaBH₄) in MeOH/CeCl₃ (Luche reduction) | Chemoselective 1,2-Reduction |
| 3,4-Dimethylpent-4-en-2-one | This compound | Diisobutylaluminium hydride (DIBAL-H) | Chemoselective 1,2-Reduction |
Oxidative Transformations
While reduction of the ketone is a key synthetic route, understanding the oxidative chemistry of the target alcohol is crucial for its handling and further transformation. Tertiary allylic alcohols can undergo a Current time information in Bangalore, IN.nih.gov-oxidative rearrangement (or transposition) to yield β-substituted α,β-unsaturated ketones. polimi.it This reaction, often carried out with chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) or more modern, environmentally benign systems like IBX/DMSO or TEMPO-based oxidants, represents a reverse pathway to the synthesis described above. thieme-connect.comorganic-chemistry.orgwikipedia.org The mechanism involves the formation of an ester intermediate (e.g., a chromate (B82759) ester), which then undergoes a nih.govnih.gov-sigmatropic rearrangement, followed by oxidation to give the enone product. wikipedia.org This transformation highlights a potential instability of this compound under certain oxidative conditions and is a critical consideration in planning multi-step syntheses involving this moiety.
The alcohol and alkene functional groups in this compound allow for a wide range of derivatizations, transforming it into a valuable building block for more complex molecules. A notable application is its use in the synthesis of natural products containing tetrahydropyran (B127337) rings.
In a key example, this compound is used in a Lewis acid-mediated cyclisation reaction with trans-cinnamaldehyde. researchgate.net This reaction, promoted by benzyltriethylammonium aluminium chloride, forms a complex tetrahydropyran skeleton. This transformation serves as a crucial step in a synthetic route towards pederamide, a precursor for the onnamide (B1245255) family of natural products, which exhibit significant biological activities. researchgate.net The reaction proceeds via a Prins-type cyclization, where the Lewis acid activates the aldehyde, which is then attacked by the alkene of the allylic alcohol, followed by intramolecular trapping by the hydroxyl group to form the six-membered ring.
Other potential derivatizations include the conversion of the hydroxyl group into a better leaving group (e.g., tosylate, mesylate) for substitution reactions, or its protection (e.g., as a silyl (B83357) ether) to allow for selective chemistry at the double bond. The hydroxyl group can also be converted into esters or ethers, which can modify the molecule's properties or serve as key intermediates in further synthetic steps. researchgate.net
Mechanistic Investigations of Reactions Involving 3,4 Dimethylpent 4 En 2 Ol
Detailed Reaction Mechanisms of 3,4-Dimethylpent-4-en-2-ol Formation
The synthesis of this compound can be achieved through various routes, each with distinct mechanistic features. The formation of its carbon skeleton and the introduction of the hydroxyl group are governed by principles of carbocation stability and the nature of organometallic reagents.
Carbocation Rearrangements and Selectivity in Acid-Catalyzed Hydration
Acid-catalyzed hydration of an appropriate alkene precursor, such as 3,4-dimethylpent-1-ene, represents a potential pathway to this compound. This reaction proceeds via an electrophilic addition mechanism where the alkene's π-bond attacks a proton from a hydronium ion (H₃O⁺). chemistrysteps.comlibretexts.org This initial step is rate-determining and follows Markovnikov's rule, which dictates that the proton adds to the less substituted carbon of the double bond to form the most stable carbocation intermediate. libretexts.orglibretexts.orgmasterorganicchemistry.com
In the case of 3,4-dimethylpent-1-ene, protonation of the terminal carbon (C1) initially generates a secondary carbocation at C2. However, this intermediate can undergo a rapid 1,2-hydride shift from the adjacent tertiary carbon (C3) to form a more stable tertiary carbocation at C3. Nucleophilic attack by a water molecule on this rearranged carbocation, followed by deprotonation of the resulting oxonium ion, would lead to the formation of 2,3-dimethylpentan-2-ol, not the desired this compound.
To form this compound, a different precursor, such as 2,3-dimethyl-1,4-pentadiene, could theoretically be used. Protonation of the C1-C2 double bond would lead to a tertiary carbocation at C2. Subsequent attack by water at this position would yield the target molecule. However, the presence of the second double bond complicates this reaction, and controlling selectivity can be challenging. The formation of carbocation intermediates makes these reactions susceptible to rearrangements, which often yield a mixture of products. masterorganicchemistry.comufl.edu
Table 1: Regioselectivity in Acid-Catalyzed Hydration
| Precursor Alkene | Initial Carbocation | Rearranged Carbocation (if applicable) | Major Alcohol Product |
|---|---|---|---|
| 3,4-Dimethylpent-1-ene | Secondary (at C2) | Tertiary (at C3) via 1,2-hydride shift | 2,3-Dimethylpentan-2-ol |
| 2,3-Dimethyl-1,4-pentadiene | Tertiary (at C2) | N/A | This compound (potential) |
Ligand-Mediated Pathways in Organometallic Syntheses of this compound
A more direct and selective method for the synthesis of this compound involves the use of organometallic reagents, particularly Grignard reagents. mnstate.edupurdue.edu The reaction of a methyl Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), with the ketone 3-methyl-3-buten-2-one (B1203178) provides a reliable route.
The mechanism involves the nucleophilic attack of the carbanionic methyl group from the Grignard reagent on the electrophilic carbonyl carbon of the ketone. wvu.edu The solvent, typically an ether like diethyl ether or tetrahydrofuran (B95107) (THF), plays a crucial role as a ligand. It coordinates with the magnesium atom of the Grignard reagent, stabilizing the organometallic complex and preventing its aggregation. google.com This coordination is essential for the reagent's solubility and reactivity. The reaction proceeds through a tetrahedral alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the final tertiary alcohol, this compound. This method is highly efficient for creating tertiary alcohols and avoids the carbocation rearrangements associated with acid-catalyzed hydration. wvu.edu
Reaction Mechanisms of this compound as a Reactant
The structure of this compound, featuring both a hydroxyl group and a carbon-carbon double bond, allows it to participate in a variety of reactions.
Pericyclic and Rearrangement Reactions Involving the this compound Scaffold
The this compound framework is suitably structured for pericyclic reactions, specifically the Oxy-Cope rearrangement. wikipedia.orgwikiwand.com This reaction is a variation of the Cope rearrangement and involves the rsc.orgrsc.org-sigmatropic rearrangement of a 1,5-dien-3-ol. organic-chemistry.org While this compound itself is not a 1,5-diene, its derivatives can be. For the parent molecule, a related rearrangement could occur under thermal or anionic conditions.
The classic Oxy-Cope rearrangement involves heating the unsaturated alcohol, which proceeds through a cyclic, chair-like transition state. wikiwand.com The driving force for this rearrangement is the formation of a stable carbonyl compound after the initial product, an enol, tautomerizes. wikipedia.orgorganic-chemistry.org The reaction rate can be dramatically accelerated (by a factor of 10¹⁰ to 10¹⁷) by converting the alcohol to its corresponding alkoxide using a base like potassium hydride (anionic Oxy-Cope rearrangement). wikipedia.orgorganic-chemistry.orgyoutube.com The resulting enolate is then protonated during workup to give the final ketone or aldehyde.
Metal-Catalyzed C-H Activation and Functionalization Mediated by this compound Derivatives
The allylic C-H bonds in derivatives of this compound are susceptible to activation by transition metal catalysts, such as those based on palladium, iridium, or rhodium. rsc.orgresearchgate.net This activation allows for the direct functionalization of these C-H bonds, an atom-economical strategy for forming new carbon-carbon or carbon-heteroatom bonds. rsc.org
The mechanism typically involves the coordination of the alkene to the metal center. Subsequently, an allylic C-H bond is cleaved, often with the assistance of a base or a ligand on the metal, to form a π-allyl metal intermediate. nih.govnih.gov This intermediate is electrophilic and can be attacked by a wide range of nucleophiles. rsc.org The regioselectivity and stereoselectivity of the nucleophilic attack are often controlled by the ligands attached to the metal catalyst. This methodology provides a powerful tool for elaborating the structure of this compound derivatives.
Table 2: Overview of Metal-Catalyzed Allylic C-H Functionalization
| Catalyst System | Key Intermediate | Potential Functionalization |
|---|---|---|
| Palladium(II) complexes | π-Allylpalladium | Alkylation, Amination, Oxidation |
| Iridium(III) complexes | π-Allyliridium | Alkynylation, Arylation |
| Rhodium(I) complexes | π-Allylrhodium | C-H Activation, Isomerization |
Nucleophilic and Electrophilic Pathways of the Unsaturated Alcohol Functionality
The dual functionality of this compound dictates its reactivity in nucleophilic and electrophilic pathways.
Nucleophilic Pathways: The oxygen atom of the hydroxyl group possesses lone pairs of electrons, making it a nucleophile. It can be deprotonated by a strong base to form an alkoxide, a much stronger nucleophile. The hydroxyl group can also be converted into a better leaving group (e.g., by protonation in acid or conversion to a tosylate). This allows the carbon to which it is attached to be susceptible to attack by other nucleophiles in Sₙ1 or Sₙ2 reactions, although steric hindrance at the tertiary center makes Sₙ2 reactions unlikely.
Electrophilic Pathways: The carbon-carbon double bond is electron-rich and acts as a nucleophile, making it susceptible to attack by electrophiles. For example, reaction with hydrogen halides (like HBr) proceeds via electrophilic addition. chegg.com Protonation of the double bond generates a tertiary carbocation, which is then attacked by the halide ion. Another significant electrophilic pathway is acid-catalyzed dehydration. Protonation of the hydroxyl group converts it into a good leaving group (water). Departure of water generates a tertiary carbocation, which can then lose a proton from an adjacent carbon to form an alkene. Elimination of a proton from the methyl group at C4 would yield 2,3-dimethyl-1,3-pentadiene, a conjugated diene. quora.com
Stereochemical Dynamics and Stereoisomer Research on 3,4 Dimethylpent 4 En 2 Ol
Conformational Analysis and Stereoisomeric Forms of 3,4-Dimethylpent-4-en-2-ol
The structure of this compound features two adjacent stereogenic centers at the C-2 and C-3 positions. nih.gov This gives rise to the possibility of four distinct stereoisomers, which exist as two pairs of enantiomers: (2R, 3R) and (2S, 3S), and (2R, 3S) and (2S, 3R). These pairs are diastereomers of each other.
The conformational preferences of these stereoisomers are dictated by the spatial interactions between the substituents on the C2-C3 bond: the hydroxyl group, the C2-methyl group, the C3-methyl group, and the C4-isopropenyl group. Rotations around this bond are subject to steric and electronic effects, including allylic strain, which influences the molecule's ground-state geometry. This preferred geometry, in turn, can govern the stereochemical outcome of its reactions. For instance, in related chiral allylic alcohols, the hydroxyl group is often conformationally aligned toward one face of the double bond due to allylic strain. uoc.gr This alignment can direct incoming reagents, leading to high diastereoselectivity. uoc.gracs.org While detailed computational studies for this compound are not extensively documented, understanding its conformational landscape is crucial for predicting its reactivity and the stereochemistry of its products.
Determination of Absolute and Relative Stereochemistry in this compound Derivatives
When this compound is used as a starting material in synthesis, new stereocenters are often formed. Determining the precise three-dimensional arrangement (both relative and absolute configuration) of these newly formed centers in the product is a critical aspect of synthetic chemistry. thieme-connect.de
A variety of powerful analytical techniques are employed for this purpose. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool, with methods like the Nuclear Overhauser Effect (NOE) providing through-space information about the proximity of atoms, which helps to deduce relative stereochemistry. thieme-connect.de For unambiguous determination of the absolute configuration, several methods are available. One common approach involves the synthesis of derivatives with a known chiral auxiliary, such as Mosher's esters. frontiersin.org Additionally, computational methods that calculate and compare predicted and experimental spectroscopic data, such as optical rotation (OR) or electronic circular dichroism (ECD), are increasingly used to assign the absolute configuration of chiral molecules and their derivatives. frontiersin.org In cases where suitable crystals can be grown, single-crystal X-ray crystallography provides definitive proof of both relative and absolute stereochemistry.
In the context of synthesizing tetrahydropyran (B127337) structures from this compound, establishing the stereochemistry of the resulting complex molecule is a necessary step to confirm the success of the synthetic route. soton.ac.ukresearchgate.net
Chiral Resolution Techniques for Enantiomers of this compound
Since this compound is a chiral molecule, its synthesis often results in a racemic mixture (an equal mixture of enantiomers). The separation of these enantiomers, a process known as chiral resolution, is essential for applications where a single enantiomer is required. Research has demonstrated successful resolution strategies for derivatives of this compound.
One documented method involves derivatization and classical resolution. In a synthetic pathway toward pederic acid analogues, a secondary alcohol derived from this compound was resolved by forming a diastereomeric ester. soton.ac.ukresearchgate.net The racemic alcohol was reacted with a single enantiomer of a chiral resolving agent, (+)-acetylmandelic acid, to produce two different diastereomeric esters. soton.ac.ukresearchgate.net Because diastereomers have different physical properties, they can be separated using standard laboratory techniques like chromatography or crystallization. Subsequent hydrolysis of the separated esters yields the individual, enantiomerically pure alcohols.
Other modern techniques are also widely applicable for the resolution of chiral alcohols, as summarized in the table below.
Table 1: Overview of Chiral Resolution Techniques Applicable to Chiral Alcohols
| Technique | Principle | Relevance |
|---|---|---|
| Classical Resolution | Reaction of a racemate with a chiral resolving agent to form diastereomers, which are then separated. | Documented for derivatives of this compound via (+)-acetylmandelate ester formation. soton.ac.ukresearchgate.net |
| Enzymatic Kinetic Resolution | Use of an enzyme (e.g., lipase) that selectively reacts with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer from the derivatized one. | A common and effective method for resolving chiral alcohols, including structurally similar allylic alcohols. researchgate.net |
| Chiral Chromatography | Direct separation of enantiomers using a High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) system equipped with a chiral stationary phase (CSP). | SFC is noted as an effective and rapid technique for separating stereoisomers of complex molecules. |
| Asymmetric Synthesis | Synthesizing a single desired enantiomer from the start, avoiding the need for resolution. | This involves using chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction. |
Diastereoselective Outcomes in Reactions Involving this compound
The existing stereocenters in this compound can direct the stereochemical outcome of subsequent reactions, a phenomenon known as diastereoselectivity. This is a powerful tool in organic synthesis for creating specific stereoisomers of complex products.
A key example is the diastereoselective synthesis of tetrahydropyran structures. Research has shown that this compound can undergo a Lewis acid-mediated cyclization reaction with an aldehyde, such as trans-cinnamaldehyde, to form a tetrahydropyran skeleton. soton.ac.ukresearchgate.net This process is described as a diastereoselective route, indicating that the stereochemistry of the starting alcohol influences the formation of the new stereocenters in the ring product, leading to a preference for one diastereomer over others. soton.ac.uk
The directing effect of the allylic hydroxyl group is a well-established principle that explains such outcomes. uoc.gracs.org The hydroxyl group can coordinate with the Lewis acid catalyst, creating a sterically defined transition state. This complex then guides the approach of the reacting partner (the aldehyde) to one face of the molecule, resulting in a highly controlled and predictable stereochemical outcome. uoc.gr
Table 2: Example of a Diastereoselective Reaction Involving this compound
| Reactants | Catalyst/Promoter | Reaction Type | Product Type | Stereochemical Outcome | Reference |
|---|
This ability to control the formation of new stereocenters makes this compound a valuable chiral synthon for building complex natural product substructures like pederic acid. soton.ac.ukresearchgate.net
Advanced Spectroscopic and Analytical Methodologies in 3,4 Dimethylpent 4 En 2 Ol Research
Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques for Structural Elucidation and Mechanistic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural determination of 3,4-Dimethylpent-4-en-2-ol. One-dimensional (¹H and ¹³C NMR) and two-dimensional (COSY, HSQC, HMBC) experiments provide detailed information about the molecule's carbon skeleton and the spatial relationships of its atoms. rsc.org
In ¹H NMR spectroscopy, the distinct chemical environment of each proton results in a unique signal. For instance, the protons on the terminal double bond (=CH₂) are expected to appear in the vinyl region (around 4.8-5.5 ppm). The proton attached to the hydroxyl-bearing carbon (CH-OH) would resonate further downfield, and the various methyl groups would show distinct signals in the upfield region.
¹³C NMR spectroscopy complements the proton data by identifying each unique carbon atom in the molecule. acs.org The carbon atoms of the double bond (C=C) typically appear in the range of 110-150 ppm, while the carbon bearing the hydroxyl group (C-OH) resonates between 60-80 ppm. quora.com
Advanced two-dimensional NMR techniques are crucial for assembling the molecular structure. rsc.org
Correlation Spectroscopy (COSY) establishes proton-proton (¹H-¹H) coupling networks, identifying adjacent protons. rsc.org
Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded proton and carbon atoms. rsc.org
Heteronuclear Multiple Bond Correlation (HMBC) reveals long-range (2-3 bond) correlations between protons and carbons, which is vital for connecting different fragments of the molecule. rsc.org
Beyond static structure elucidation, NMR is a powerful tool for studying reaction mechanisms. nih.govillinois.edu By acquiring spectra at different time intervals, researchers can monitor the disappearance of reactant signals and the appearance of product signals, providing kinetic data. ucl.ac.uk Isotope labeling studies, where an atom is replaced by its isotope (e.g., ¹H by ²H), can be followed by NMR to trace the path of atoms through a reaction, offering profound mechanistic insights. illinois.edu
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values. Actual experimental values can vary based on solvent and other experimental conditions.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C1 (CH₃-C2) | ~1.2 | ~23 |
| C2 (CH-OH) | ~3.8-4.2 | ~75 |
| C3 (CH) | ~2.3-2.6 | ~45 |
| C4 (C=) | N/A | ~145 |
| C5 (=CH₂) | ~4.8-5.0 | ~112 |
| C3-Methyl (CH₃) | ~1.0 | ~18 |
| C4-Methyl (CH₃) | ~1.7 | ~20 |
Mass Spectrometry Approaches for Molecular Characterization of this compound and Its Reaction Products
Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of this compound and its reaction products. chemguide.co.uk The molecular formula of this compound is C₇H₁₄O, corresponding to a monoisotopic mass of approximately 114.1045 Da. nih.gov High-resolution mass spectrometry (HRMS) can confirm this exact mass, which helps to distinguish it from other compounds with the same nominal mass. semanticscholar.org
Upon ionization in the mass spectrometer, typically by electron impact (EI), the molecule forms a molecular ion (M⁺), which can then undergo fragmentation. chemguide.co.uk The pattern of these fragments provides a "fingerprint" that is characteristic of the molecule's structure. libretexts.org For an alcohol like this compound, common fragmentation pathways include:
Loss of a water molecule: A peak at m/z [M-18] is often observed due to the elimination of H₂O from the molecular ion. libretexts.org
Alpha-cleavage: The bond adjacent to the oxygen atom can break, leading to the loss of an alkyl radical. For this compound, cleavage could result in the loss of a methyl radical (CH₃•) or a larger fragment. libretexts.org
Loss of an alkyl group: Fragmentation can occur at other points in the carbon chain, for example, leading to the loss of an isopropyl group, which would give rise to a characteristic peak.
When this compound is used in a chemical reaction, MS is invaluable for identifying the products. By comparing the mass spectra of the reaction mixture with that of the starting material, new peaks corresponding to the molecular ions and fragment ions of the products can be identified. This is particularly powerful when coupled with a separation technique like Gas Chromatography (GC-MS). nih.gov
Table 2: Predicted Key Mass Spectrometry Fragments for this compound
| m/z Value | Identity of Fragment | Fragmentation Pathway |
|---|---|---|
| 114 | [C₇H₁₄O]⁺ | Molecular Ion (M⁺) |
| 99 | [C₆H₁₁O]⁺ | Loss of methyl radical (•CH₃) |
| 96 | [C₇H₁₂]⁺• | Loss of water (H₂O) |
| 71 | [C₄H₇O]⁺ | Alpha-cleavage |
| 57 | [C₄H₉]⁺ | Loss of C₃H₅O• fragment |
Vibrational (IR) and Electronic (UV-Vis) Spectroscopy for Functional Group Analysis and Reaction Monitoring
Vibrational and electronic spectroscopy techniques provide complementary information about the functional groups and electronic structure of this compound.
Infrared (IR) Spectroscopy is used to identify the specific types of bonds present in a molecule by measuring their vibrational frequencies. vscht.cz For this compound, the key characteristic absorptions are:
O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group. libretexts.org The broadening is due to hydrogen bonding.
C-H Stretch (sp³): Absorptions just below 3000 cm⁻¹ (typically 2850-3000 cm⁻¹) corresponding to the stretching of C-H bonds on the saturated carbons. libretexts.org
C-H Stretch (sp²): A weaker absorption just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹) due to the C-H bonds on the double bond. vscht.cz
C=C Stretch: A medium intensity band around 1640-1680 cm⁻¹ indicating the presence of the carbon-carbon double bond. vscht.cz
C-O Stretch: An absorption in the fingerprint region, typically between 1050-1250 cm⁻¹, corresponding to the carbon-oxygen single bond. libretexts.org
Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule. The double bond in this compound acts as a chromophore. It is expected to show a weak absorption corresponding to a π → π* transition at a wavelength below 200 nm. While not highly specific, this can be used to confirm the presence of the alkene functionality.
Both IR and UV-Vis spectroscopy are effective for reaction monitoring . For example, in a hydrogenation reaction that saturates the double bond, the IR signals for the sp² C-H and C=C stretch would disappear, while the UV absorption for the π → π* transition would also vanish. Conversely, in an oxidation reaction of the alcohol to a ketone, the broad O-H stretch in the IR spectrum would disappear and be replaced by a strong, sharp C=O stretch around 1715 cm⁻¹.
Table 3: Characteristic Infrared Absorption Frequencies for this compound
| Functional Group | Bond Vibration | Characteristic Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Alcohol | O-H stretch | 3200 - 3600 | Strong, Broad |
| Alkene | =C-H stretch | 3000 - 3100 | Medium |
| Alkane | C-H stretch | 2850 - 3000 | Strong |
| Alkene | C=C stretch | 1640 - 1680 | Medium |
Chromatographic and Other Separation Techniques for Purification and Analysis of this compound in Reaction Mixtures
Chromatographic techniques are essential for the isolation, purification, and analysis of this compound from complex reaction mixtures. ucsb.edursc.org The choice of method depends on the scale of the separation and the properties of the components in the mixture.
Column Chromatography is a standard method for purification on a preparative scale. ucsb.edu A glass column is packed with a stationary phase, most commonly silica (B1680970) gel. A solvent system (eluent), typically a mixture of non-polar and polar solvents like pentanes and diethyl ether, is passed through the column. ucsb.edu Separation occurs based on the differential partitioning of the compounds between the stationary phase and the mobile phase. Due to the polarity of its hydroxyl group, this compound will adhere more strongly to the silica gel than non-polar byproducts, and will thus elute later.
Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing volatile compounds. nih.gov A small amount of the sample is injected into the instrument, where it is vaporized and carried by an inert gas (mobile phase) through a long, thin column (stationary phase). Compounds are separated based on their boiling points and their interactions with the stationary phase. This compound can be readily analyzed by GC to determine its purity and to quantify its presence in a mixture. When a mass spectrometer is used as the detector (GC-MS), it provides both separation and structural identification of each component. nih.gov
Thin-Layer Chromatography (TLC) is a quick, small-scale analytical technique used to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography. rsc.org A small spot of the reaction mixture is applied to a plate coated with silica gel, which is then placed in a chamber containing a solvent. The separation principle is the same as in column chromatography.
Table 4: Comparison of Chromatographic Techniques for this compound
| Technique | Primary Use | Principle of Separation | Key Advantages |
|---|---|---|---|
| Column Chromatography | Purification, Isolation | Adsorption/Partition on a solid support (e.g., silica gel) | High capacity, allows for isolation of pure material. ucsb.edu |
| Gas Chromatography (GC) | Analysis, Purity Check | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase | High resolution, quantitative analysis, suitable for volatile compounds. nih.gov |
| Thin-Layer Chromatography (TLC) | Reaction Monitoring | Adsorption/Partition on a solid support (plate) | Fast, simple, requires minimal sample. rsc.org |
| GC-Mass Spectrometry (GC-MS) | Analysis, Identification | Combination of GC separation and MS detection | Provides both retention time and mass spectrum for definitive identification of components. nih.gov |
Theoretical and Computational Chemistry Studies of 3,4 Dimethylpent 4 En 2 Ol
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity of 3,4-Dimethylpent-4-en-2-ol
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT calculations can elucidate fundamental aspects of its electronic properties and reactivity. These calculations typically involve optimizing the molecular geometry to find the lowest energy conformation and then computing various electronic descriptors.
Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO gap is a crucial indicator of chemical reactivity, with a smaller gap generally suggesting higher reactivity.
Furthermore, DFT can be used to generate electron density maps and electrostatic potential surfaces. These visualizations help identify electron-rich and electron-deficient regions of the molecule, providing clues about where electrophilic or nucleophilic attacks are most likely to occur. For this compound, the oxygen atom of the hydroxyl group and the carbon-carbon double bond are expected to be key sites of reactivity.
Molecular Dynamics and Conformational Search Algorithms for this compound
The flexible nature of this compound, due to the presence of single bonds, allows it to adopt various spatial arrangements or conformations. Understanding the conformational preferences of this molecule is essential as different conformers can exhibit different reactivities. Molecular Dynamics (MD) simulations and conformational search algorithms are computational techniques employed to explore the potential energy surface of a molecule and identify its stable conformers.
MD simulations model the atomic motions of a molecule over time by solving Newton's equations of motion. This provides a dynamic picture of the molecule's behavior and allows for the exploration of its conformational space. By analyzing the trajectory of an MD simulation, one can identify the most frequently visited conformations and the energy barriers between them.
Conformational search algorithms, such as systematic or stochastic methods, aim to find all possible low-energy conformations of a molecule. These methods systematically rotate rotatable bonds or randomly generate new conformations and then minimize their energies. The resulting set of low-energy conformers can then be further analyzed to determine their relative populations at a given temperature using Boltzmann statistics.
Elucidation of Reaction Pathways and Transition States through Computational Modeling
Computational modeling is instrumental in mapping out the detailed mechanisms of chemical reactions involving this compound. By calculating the potential energy surface for a given reaction, it is possible to identify the reactants, products, intermediates, and, crucially, the transition states that connect them. The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed.
For instance, the acid-catalyzed dehydration of this compound could be investigated using these methods. Computational models can be used to compare different possible pathways, such as those leading to the formation of various diene isomers. By calculating the activation energies for each step, the most favorable reaction pathway can be determined.
Techniques such as transition state theory can then be used in conjunction with the calculated activation energies to estimate the reaction rates. These theoretical predictions can be compared with experimental data to validate the proposed mechanism.
Quantum Chemical Descriptors and Their Correlation with this compound Reactivity
Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that can be used to predict its reactivity and other properties. These descriptors provide a quantitative basis for understanding and comparing the chemical behavior of different molecules.
For this compound, several quantum chemical descriptors can be calculated to gauge its reactivity. These include:
Ionization Potential (IP): The energy required to remove an electron from the molecule, often approximated by the negative of the HOMO energy.
Electron Affinity (EA): The energy released when an electron is added to the molecule, often approximated by the negative of the LUMO energy.
Electronegativity (χ): A measure of the ability of an atom or molecule to attract electrons, calculated as (IP + EA) / 2.
Chemical Hardness (η): A measure of the resistance to charge transfer, calculated as (IP - EA) / 2. A lower hardness value indicates higher reactivity.
Global Electrophilicity Index (ω): A measure of the electrophilic character of a molecule, calculated as χ² / (2η).
Applications of 3,4 Dimethylpent 4 En 2 Ol As a Synthetic Building Block and Intermediate
Utilization of 3,4-Dimethylpent-4-en-2-ol in the Synthesis of Complex Organic Molecules
While specific examples of the utilization of this compound in the total synthesis of complex organic molecules are not widely reported in peer-reviewed literature, its structure suggests potential for such applications. The hydroxyl group can be a handle for ether or ester formation, or it can be oxidized to a ketone, providing a site for carbon-carbon bond formation through reactions such as aldol (B89426) condensations or Grignard additions. The terminal alkene is susceptible to a range of addition reactions, including hydrogenation, halogenation, and hydroboration-oxidation, which can introduce further functionality.
In contrast, the structurally related isomer, 2,3-dimethyl-4-penten-2-ol, has been documented as a crucial building block in cascade metathesis reactions for the synthesis of taxane (B156437) derivatives. Another isomer, 4,4-dimethylpent-1-en-3-ol (B2676460), serves as a critical intermediate in kinetic resolution studies and enantioselective epoxidation reactions.
A summary of potential reactions for the functional groups present in this compound is presented below:
| Functional Group | Potential Reaction Type | Potential Product Class |
| Secondary Alcohol | Oxidation | Ketone |
| Secondary Alcohol | Esterification | Ester |
| Secondary Alcohol | Etherification | Ether |
| Terminal Alkene | Hydrogenation | Saturated Alcohol |
| Terminal Alkene | Halogenation | Dihaloalkane |
| Terminal Alkene | Hydroboration-Oxidation | Primary Alcohol |
| Terminal Alkene | Epoxidation | Epoxide |
Role of this compound in the Construction of Bioactive Molecules and Natural Product Fragments
Detailed research on the specific role of this compound in the synthesis of bioactive molecules and natural product fragments is limited in the available literature. nih.govnih.govrsc.org However, the structural motifs present in this compound are found in various natural products. The allylic alcohol functionality is a common feature in many biologically active compounds.
For instance, the isomer 4,4-dimethylpent-1-en-3-ol has a notable derivative, stiripentol, which is an FDA-approved antiepileptic drug. This highlights the potential for this class of compounds to serve as scaffolds for medicinal chemistry. The synthesis of bioactive natural products often involves the strategic use of bifunctional building blocks to construct complex carbon skeletons. rsc.org
While direct evidence is scarce for this compound, its potential as a precursor to chiral fragments through asymmetric synthesis remains an area for exploration.
This compound as a Precursor for Specialty Chemicals and Advanced Materials
The application of this compound as a precursor for specialty chemicals and advanced materials is not well-documented in publicly available research. nih.gov The polymerization of the terminal alkene could theoretically lead to the formation of specialty polymers with pendant hydroxyl groups, which could be further functionalized. These polymers could have applications in coatings, adhesives, or as polymer-supported reagents.
The related compound, 2,4-dimethylpent-4-enoic acid, has been explored for its role in developing advanced materials, specifically as a building block for conjugated polymers with unique electrical and optical properties. This suggests that derivatives of the pentenol scaffold can indeed be valuable in materials science.
Development of Novel Reagents and Ligands Derived from this compound
The development of novel reagents and ligands from this compound is another area with limited specific examples in the literature. The hydroxyl group could be used to attach the molecule to a solid support for use in solid-phase synthesis or as a component of a polymer-bound catalyst. The alkene functionality could be utilized in the synthesis of chelating ligands for transition metal catalysis.
Research on the isomer 2,2-dimethylpent-4-en-1-ol (B1589633) has shown its utility in forming complexes with rhodium and iridium, demonstrating the potential of this type of structure to act as a ligand. illinois.edu The development of chiral ligands from enantiomerically pure forms of this compound could be a promising avenue for future research in asymmetric catalysis.
Emerging Research Directions and Future Perspectives in 3,4 Dimethylpent 4 En 2 Ol Chemistry
Green Chemistry Approaches to the Synthesis and Transformations of 3,4-Dimethylpent-4-en-2-ol
Green chemistry principles are increasingly guiding the development of new synthetic routes to minimize environmental impact. acs.org Key among these is the concept of atom economy, which measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final product. nih.gov
Table 1: Theoretical Atom Economy for the Synthesis of this compound via Grignard Reaction
| Reactants | Molecular Weight (g/mol) | Product | Molecular Weight (g/mol) | Theoretical Atom Economy (%) |
|---|---|---|---|---|
| Isopropenylmagnesium bromide + Propionaldehyde | 145.31 + 58.08 | This compound (adduct) | 203.39 | 100% (for the addition step) |
This table illustrates the ideal atom economy of the carbon-carbon bond-forming step. The actual process yield and waste generation from workup are not factored into this theoretical value.
Integration of this compound Chemistry with Flow Synthesis and Automation
Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than in a batch-wise fashion, offers significant advantages in terms of safety, scalability, and process control. beilstein-journals.org The synthesis of Grignard reagents and their subsequent reactions are particularly well-suited for flow chemistry, as the high heat transfer efficiency of microreactors allows for excellent temperature control of these often highly exothermic reactions. researchgate.netucl.ac.uk
The production of allylic alcohols, including structures similar to this compound, has been successfully demonstrated in flow systems. nih.gov For example, the Grignard reaction of various heteroaryl aldehydes with vinylmagnesium bromide has been performed in a flow reactor with residence times as short as five minutes, offering a significant improvement over batch processing times. nih.gov This approach also allows for safer handling of the reagents and can be readily scaled up for industrial production. nih.gov
Table 2: Representative Flow Chemistry Conditions for Grignard Synthesis of Allylic Alcohols
| Aldehyde Substrate | Grignard Reagent | Residence Time (min) | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 4-Pyridinecarboxaldehyde | Vinylmagnesium bromide | 5 | 0 | 72 | nih.gov |
| 3-Pyridinecarboxaldehyde | Vinylmagnesium bromide | 5 | 0 | 65 | nih.gov |
| 2-Pyridinecarboxaldehyde | Vinylmagnesium bromide | 5 | 0 | 81 | nih.gov |
These examples showcase the efficiency of flow chemistry for the synthesis of allylic alcohols structurally related to this compound.
The integration of automated flow synthesis platforms can further enhance the production of this compound and its derivatives. researchgate.net Automation allows for rapid optimization of reaction parameters such as temperature, flow rate, and reagent stoichiometry, leading to improved yields and purity. beilstein-journals.org Future work will likely focus on developing fully automated, multi-step flow syntheses that start from simple precursors and lead to complex molecules derived from this compound without manual intervention.
Advanced Catalysis Development for Selective Reactions of this compound
The development of novel catalysts that can enable selective transformations of this compound is a major area of research. The presence of both a hydroxyl group and a trisubstituted alkene provides two reactive sites that can be targeted by selective catalysts.
A significant example of advanced catalysis is the Lewis acid-mediated cyclization reaction of this compound with aldehydes. For instance, its reaction with trans-cinnamaldehyde, promoted by the Lewis acid benzyltriethylammonium aluminium chloride, leads to the formation of a tetrahydropyran (B127337) skeleton. This type of reaction is valuable for the synthesis of complex natural products.
Table 3: Lewis Acid-Catalyzed Cyclization of this compound
| Reactants | Catalyst | Product Type | Application | Reference |
|---|---|---|---|---|
| This compound + trans-cinnamaldehyde | Benzyltriethylammonium aluminium chloride | Tetrahydropyran | Precursor to pederamide |
Future research in this area will likely focus on the development of chiral catalysts to control the stereochemistry of these transformations, leading to enantiomerically pure products. Asymmetric catalysis, using either metal-based or organocatalysts, could enable the stereoselective synthesis of complex molecules from the chiral backbone of this compound. The development of catalysts for other selective reactions, such as hydroformylation, epoxidation, or metathesis, at either the alkene or the alcohol functional group, will further expand the synthetic utility of this compound.
Prospects for Bioinspired Transformations and Sustainable Production of this compound
Bioinspired synthesis and biocatalysis offer promising avenues for the sustainable production and transformation of this compound. Nature produces a vast array of terpene alcohols through the action of enzymes like terpene synthases. rsc.org By harnessing and engineering these enzymes, it is possible to develop biosynthetic routes to terpene-like molecules from renewable feedstocks such as sugars or biomass. rsc.orggoogle.com
The production of terpene alcohols in engineered microorganisms like E. coli or yeast is a rapidly advancing field. rsc.orgresearchgate.net These processes offer a sustainable alternative to traditional chemical synthesis. While the direct biosynthesis of this compound has not yet been reported, the existing successes in producing other terpene alcohols suggest that this is a feasible long-term goal. google.comresearchgate.net
Furthermore, enzymes can be used for the selective transformation of this compound. For example, lipases are widely used for the kinetic resolution of racemic alcohols, including allylic alcohols structurally similar to this compound. researchgate.net This enzymatic approach can provide access to enantiomerically pure forms of the alcohol, which are valuable as chiral building blocks in pharmaceutical synthesis. researchgate.net
Table 4: Examples of Biocatalytic Transformations Relevant to Allylic Alcohols
| Reaction Type | Enzyme | Substrate Type | Product Type | Key Advantage | Reference |
|---|---|---|---|---|---|
| Kinetic Resolution | Lipase (B570770) A | Racemic allylic alcohol | Enantiopure alcohol and ester | High enantioselectivity (up to 94% ee) | researchgate.net |
| Biosynthesis | Terpene Synthase | Prenyl pyrophosphates | Terpene alcohols | Production from renewable feedstocks | rsc.org |
This table highlights biocatalytic methods that are applicable to the synthesis and resolution of chiral allylic alcohols like this compound.
The future of this compound chemistry is intertwined with the broader trends in chemical synthesis towards greater sustainability, efficiency, and selectivity. The continued development of green synthetic methods, the adoption of flow chemistry and automation, the discovery of novel catalytic systems, and the implementation of bioinspired approaches will undoubtedly unlock the full potential of this versatile chemical compound.
Q & A
Q. What methodological gaps exist in current research on this compound’s applications in material science?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
